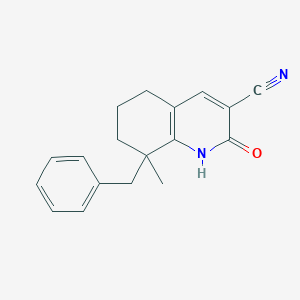
8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various substituents such as a benzyl group, a methyl group, an oxo group, and a carbonitrile group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carbonitrile group to an amine.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- 8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-methanol
- 8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-amine
Uniqueness
Compared to similar compounds, 8-Benzyl-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1228-13-3 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
8-benzyl-8-methyl-2-oxo-1,5,6,7-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H18N2O/c1-18(11-13-6-3-2-4-7-13)9-5-8-14-10-15(12-19)17(21)20-16(14)18/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,20,21) |
InChIキー |
LUVWRLOXUSCPAE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


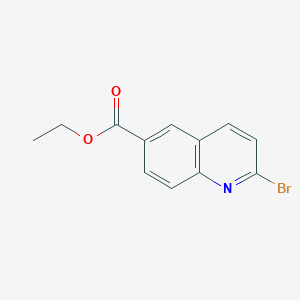
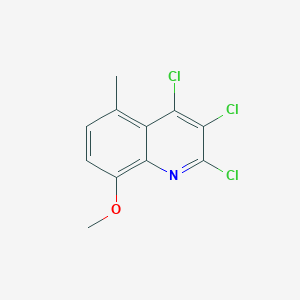
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
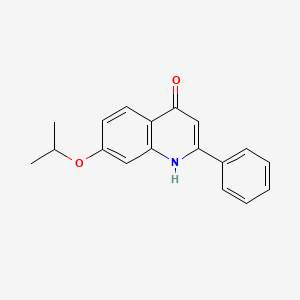


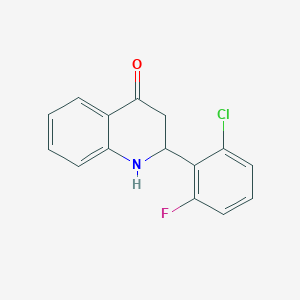
![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)
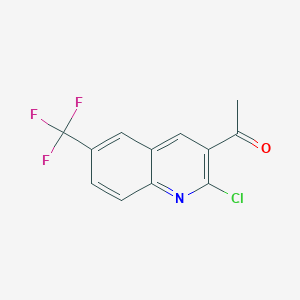

![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
